5-Iodo-3-methylisothiazole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Iodo-3-methylisothiazole involves several steps and methodologies. For instance, the synthesis of 5-N-Arylamino-4-methylthiazoles is achieved through a sequence of direct Pd-catalyzed C–H arylations, bromination, and Pd-catalyzed Buchwald–Hartwig aminations starting from commercially available 4-methylthiazole . Similarly, the preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole is accomplished using a multicomponent one-pot reaction of azides with alkynes mediated by a CuI-NBS catalytic system . These methods demonstrate the versatility of catalytic systems in the functionalization of thiazole and triazole cores, which could be applicable to the synthesis of 5-Iodo-3-methylisothiazole derivatives.
Molecular Structure Analysis
The molecular structure of isothiazole derivatives is often confirmed using X-ray crystallography. For example, the crystal structures of an isomeric pair of 3-methylthio-5-amino-1,2,4-triazoles were determined, providing insights into the geometrical features of the molecules . Density functional theory (DFT) calculations are also employed to obtain the energy levels of the frontier molecular orbitals and to visualize the Kohn–Sham plots, as seen in the study of 5-N-Arylamino-4-methylthiazoles . These techniques could be used to analyze the molecular structure of 5-Iodo-3-methylisothiazole and its derivatives.
Chemical Reactions Analysis
The reactivity of isothiazole derivatives can lead to various chemical transformations. For instance, the reaction of 3-methyl-5-aminoisothiazolo-4-carboxylic acid with chlorides results in the formation of chloroacetyl- and chloropropionylisothiazolo-4-carboxylic acids, which can further react to yield aminoacetyl and aminopropionyl derivatives . Additionally, the reaction of 5-aminoisothiazoles with N-methyl-imidoyl chloride can lead to ring-transformation involving sulfurane intermediates . These studies provide a foundation for understanding the chemical behavior of 5-Iodo-3-methylisothiazole in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiazole derivatives are influenced by their substituents. For example, the introduction of electron-accepting groups such as a nitro group to 5-N-Arylamino-4-methylthiazoles induces substantial shifts in fluorescence . The presence of a 5-nitro substituent on the benzisothiazole ring is also crucial for the formation of Meisenheimer complexes, which are key intermediates in rearrangement pathways . These properties are essential for the design and application of 5-Iodo-3-methylisothiazole in various fields, including organic synthesis and drug discovery.
Scientific Research Applications
Chemical Synthesis
5-Iodo-3-methylisothiazole is involved in various chemical syntheses. For instance, it has been used in the multicomponent aqueous synthesis of iodo-1,2,3-triazoles, which are significant for chemical and biomedical applications. This method is notable for its compatibility with water and its ability to modify bioactive molecules like nucleosides, sugars, and amino acids in an aqueous environment (Li et al., 2017). Another study discusses the synthesis of thieno[3,2-d]isothiazole derivatives and 5-alkylthio-3-methylisothiazole-4-carbonitriles, showcasing the versatility of isothiazoles in chemical synthesis (James & Krebs, 1982).
Organic Synthesis and Drug Discovery
5-Iodo-3-methylisothiazole plays a role in organic synthesis and potential drug discovery. A method for preparing 5-iodo-1,4-disubstituted-1,2,3-triazole through a multicomponent one-pot reaction of azides with alkynes in the presence of a novel CuI and NBS catalytic system is an example of this application. This method has shown high tolerance of various sensitive groups, making it a promising tool in organic synthesis and drug discovery (Li et al., 2008).
Spectroscopic and Electronic Properties Research
In the field of spectroscopy and electronics, 5-Iodo-3-methylisothiazole has been studied for its spectral and electronic properties. Research on 3-methyl-4-nitroisothiazole, a derivative of 5-amino-3-methylisothiazole, included comprehensive research on its experimental and calculated spectral and electronic properties. This study provides insights into the stability of molecules and their electron acceptance and detachment sites, which are crucial for understanding the compound's chemical behavior (Regiec & Wojciechowski, 2019).
Inhibition of Corrosion
A comparative study involving 5-amino-3-methylthio-1,2,4-triazole, a compound related to 5-Iodo-3-methylisothiazole, explored its use as an inhibitor for mild steel corrosion in hydrochloric acid solutions. This research has implications for industrial applications where corrosion resistance is critical (Hassan et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-iodo-3-methyl-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INS/c1-3-2-4(5)7-6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAZKAKFTYEOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624879 | |
Record name | 5-Iodo-3-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3-methylisothiazole | |
CAS RN |
20067-15-6 | |
Record name | 5-Iodo-3-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-3-methyl-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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